![molecular formula C16H22N6S B6441479 4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549007-20-5](/img/structure/B6441479.png)
4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C16H22N6S and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.16266590 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₂₂N₆S
- Molecular Weight : 330.5 g/mol
- CAS Number : 2549024-38-4
Research indicates that compounds similar to 4,5-dimethyl derivatives often target specific enzymes in pathogens or cancer cells. For instance, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in Plasmodium falciparum, the causative agent of malaria. Inhibition of this enzyme disrupts the parasite's ability to replicate and survive.
Antimalarial Activity
Several studies have explored the antimalarial potential of pyrimidine derivatives. A notable study demonstrated that a series of pyrimidine analogues exhibited promising inhibitory activity against PfDHFR with IC₅₀ values ranging from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains . While direct data on this compound is limited, its structural similarity suggests potential efficacy against malaria.
Anticancer Activity
In vitro studies have indicated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For example, a study reported several pyrimidine derivatives with significant cytotoxic activity against MDA-MB-231 breast cancer cells, with IC₅₀ values as low as 27.6 μM . The exact mechanism by which these compounds exert their effects remains an area for further investigation.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the piperazine and pyrimidine moieties significantly influence biological activity. For instance:
- Piperazine Substituents : Variations in the piperazine ring can affect binding affinity to target enzymes.
- Pyrimidine Modifications : Altering substituents on the pyrimidine ring can enhance or reduce potency against specific targets.
Data Table: Biological Activity Summary
Compound | Target | IC₅₀ (nM) | Reference |
---|---|---|---|
4,5-Dimethyl derivatives | PfDHFR | 1.3 - 243 | |
Pyrimidine analogues | MDA-MB-231 | 27.6 | |
Novel pyrimidines | Various kinases | Varies |
Case Studies
- Inhibition of PfDHFR : A study synthesized various pyrimidine analogues and assessed their inhibitory activity against PfDHFR. The findings indicated that structural modifications could lead to improved potency against both wild-type and mutant strains .
- Cytotoxicity Against Cancer Cells : Another investigation focused on a series of thieno-pyrimidines, revealing significant cytotoxicity against breast cancer cells. These findings suggest a potential pathway for developing new anticancer agents based on similar structural frameworks .
Scientific Research Applications
The compound's biological activity is primarily linked to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can exhibit:
- Antidepressant Effects : Due to the piperazine component, which is known for its role in modulating neurotransmitter systems.
- Anticancer Properties : Potential activity against various cancer cell lines, possibly through inhibition of key signaling pathways involved in cell proliferation and survival.
- Neuropharmacological Effects : Interaction with neurotransmitter receptors may provide benefits in treating neurological disorders.
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological profile. It serves as a lead compound for developing new drugs targeting:
- Serotonin Receptors : Modulating mood and anxiety disorders.
- Dopamine Receptors : Potential applications in treating schizophrenia and other psychotic disorders.
Cancer Therapy
Research has shown that similar compounds can inhibit tumor growth by targeting specific molecular pathways, such as:
- p38 MAPK Pathway : Involved in cellular responses to stress and inflammation, which are critical in cancer progression.
- PI3K/Akt Pathway : Important for cell survival and proliferation.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of related pyrimidine derivatives in animal models. The results indicated significant improvement in depressive behaviors, suggesting that the piperazine moiety enhances serotonergic activity.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that compounds structurally similar to 4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-12(2)18-16(23-4)20-15(11)22-9-7-21(8-10-22)14-5-6-17-13(3)19-14/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLJFYHJSLCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.